molecular formula C5H14ClNO2 B15318188 (2S)-2-aminopentane-1,5-diolhydrochloride

(2S)-2-aminopentane-1,5-diolhydrochloride

Cat. No.: B15318188
M. Wt: 155.62 g/mol
InChI Key: FJUQDCLIHFYKSL-JEDNCBNOSA-N
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Description

(2S)-2-aminopentane-1,5-diolhydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group and two hydroxyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopentane-1,5-diolhydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the reduction of a corresponding keto compound followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar principles but optimized for efficiency and yield. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopentane-1,5-diolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-aminopentane-1,5-diolhydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (2S)-2-aminopentane-1,5-diolhydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopentane-1,5-diol: The base form without the hydrochloride group.

    (2R)-2-aminopentane-1,5-diolhydrochloride: The enantiomer with a different spatial arrangement.

    2-amino-2-methyl-1,3-propanediol: A structurally similar compound with different substituents.

Uniqueness

(2S)-2-aminopentane-1,5-diolhydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62 g/mol

IUPAC Name

(2S)-2-aminopentane-1,5-diol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m0./s1

InChI Key

FJUQDCLIHFYKSL-JEDNCBNOSA-N

Isomeric SMILES

C(C[C@@H](CO)N)CO.Cl

Canonical SMILES

C(CC(CO)N)CO.Cl

Origin of Product

United States

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